(R)-1-Cyclopentylbutan-1-amine

Catalog No.
S13339006
CAS No.
M.F
C9H19N
M. Wt
141.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-Cyclopentylbutan-1-amine

Product Name

(R)-1-Cyclopentylbutan-1-amine

IUPAC Name

(1R)-1-cyclopentylbutan-1-amine

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

InChI

InChI=1S/C9H19N/c1-2-5-9(10)8-6-3-4-7-8/h8-9H,2-7,10H2,1H3/t9-/m1/s1

InChI Key

FIFGMKPLENXJCW-SECBINFHSA-N

Canonical SMILES

CCCC(C1CCCC1)N

Isomeric SMILES

CCC[C@H](C1CCCC1)N

(R)-1-Cyclopentylbutan-1-amine is an organic compound that belongs to the class of amines, specifically a primary amine. Its chemical structure consists of a cyclopentyl group attached to a butan-1-amine backbone. The presence of the cyclopentyl ring introduces unique steric and electronic properties that can influence its reactivity and biological interactions. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Typical of amines:

  • Alkylation: It can undergo alkylation reactions with alkyl halides to form secondary and tertiary amines. This reaction typically follows an SN2S_N2 mechanism, where the nitrogen atom acts as a nucleophile .
  • Acylation: The compound can react with acid chlorides or anhydrides to form amides. This reaction involves the formation of an intermediate acylammonium ion followed by deprotonation .
  • Reduction: (R)-1-Cyclopentylbutan-1-amine can also be synthesized from nitriles through reduction processes, converting nitriles into primary amines .

These reactions highlight the versatility of (R)-1-Cyclopentylbutan-1-amine in synthetic organic chemistry.

The biological activity of (R)-1-Cyclopentylbutan-1-amine primarily stems from its structural characteristics as an amine. Compounds with similar structures often exhibit activities such as:

  • Neurotransmitter Modulation: Many amines are involved in neurotransmitter systems, potentially influencing mood and behavior.
  • Pharmacological Effects: Preliminary studies suggest that derivatives of cyclopentylamines may exhibit effects on serotonin and dopamine pathways, which are crucial for treating conditions like depression and anxiety.

The synthesis of (R)-1-Cyclopentylbutan-1-amine can be achieved through several methods:

  • From Cyclopentanone: One common method involves the reductive amination of cyclopentanone with butylamine, using reducing agents like sodium cyanoborohydride to yield the desired amine.
  • Alkylation of Ammonia: Another approach is the direct alkylation of ammonia or a primary amine with a suitable alkyl halide in the presence of a base, facilitating the formation of (R)-1-Cyclopentylbutan-1-amine .
  • Cyclization Reactions: Cyclization methods involving precursors such as cyclopentanecarboxylic acid derivatives can also be employed to create this compound through multistep synthetic routes.

These methods underscore the compound's accessibility within synthetic organic chemistry.

(R)-1-Cyclopentylbutan-1-amine has potential applications in various fields:

  • Pharmaceuticals: Its structural features make it a candidate for developing new drugs targeting neurological disorders or metabolic conditions.
  • Chemical Intermediates: It may serve as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.

The specific applications are still under investigation, reflecting ongoing research into its properties and effects.

Interaction studies involving (R)-1-Cyclopentylbutan-1-amine focus on its binding affinities and mechanisms within biological systems. Techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Used to study molecular interactions and conformational changes upon binding to receptors.
  • Mass Spectrometry: Employed for identifying binding partners and understanding metabolic pathways involving this compound.

These studies are crucial for elucidating the pharmacological profile and therapeutic potential of (R)-1-Cyclopentylbutan-1-amine.

Several compounds share structural similarities with (R)-1-Cyclopentylbutan-1-amine. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
1-PentanamineStraight-chain amineNeurotransmitter modulationSimple linear structure
2-PiperidinoneSaturated heterocycleAnalgesic propertiesContains a nitrogen in the ring
3-(Cyclohexyl)propan-1-amineSecondary amineAntidepressant potentialLarger cycloalkane structure
4-(Cyclobutyl)butan-1-amineCyclic amineUnknownSmaller cyclic structure

(R)-1-Cyclopentylbutan-1-amine is unique due to its specific cyclopentane ring structure, which may confer distinct steric and electronic properties compared to its analogs, potentially influencing its biological activity and applications.

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

141.151749610 g/mol

Monoisotopic Mass

141.151749610 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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